molecular formula C9H17N3 B1465753 [(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine CAS No. 1249703-97-6

[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine

Número de catálogo: B1465753
Número CAS: 1249703-97-6
Peso molecular: 167.25 g/mol
Clave InChI: CLHVXJBBTWPCLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Butyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a pyrazole ring substituted with a butyl group at the 1-position and a methylamine moiety at the 4-position. This analysis leverages data from related compounds to infer comparative characteristics, focusing on structural variations, synthesis methods, and functional implications.

Propiedades

IUPAC Name

1-(1-butylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHVXJBBTWPCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(1-butyl-1H-pyrazol-4-yl)methylamine is a compound belonging to the pyrazole class, which has gained interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of (1-butyl-1H-pyrazol-4-yl)methylamine, focusing on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The structure of (1-butyl-1H-pyrazol-4-yl)methylamine can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

This compound features a butyl group attached to a pyrazole ring, which may enhance its stability and reactivity compared to other similar compounds.

Research indicates that compounds in the pyrazole class often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : These compounds can interact with various receptors, potentially altering their activity and signaling pathways.
  • Cytotoxicity : Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including (1-butyl-1H-pyrazol-4-yl)methylamine. Notable findings include:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to (1-butyl-1H-pyrazol-4-yl)methylamine showed IC50 values in the micromolar range against MCF7 (breast cancer), NCI-H460 (lung cancer), and A549 (non-small cell lung cancer) cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CA54926.00

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This modulation may lead to reduced inflammation in various disease models .

Antimicrobial Activity

Certain pyrazole compounds have also been evaluated for their antimicrobial properties. They demonstrate activity against a range of bacterial strains, suggesting potential applications in treating infections.

Study 1: Anticancer Screening

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among these, (1-butyl-1H-pyrazol-4-yl)methylamine exhibited notable cytotoxicity against the A549 cell line with an IC50 value of approximately 26 µM. The study concluded that this compound could serve as a lead for further development in cancer therapy .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of (1-butyl-1H-pyrazol-4-yl)methylamine. The results showed significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit anticancer properties. (1-butyl-1H-pyrazol-4-yl)methylamine has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study indicated that certain pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. A comparative study highlighted that pyrazole derivatives possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
Recent findings suggest that pyrazole derivatives may offer neuroprotective benefits. In animal models, compounds similar to (1-butyl-1H-pyrazol-4-yl)methylamine have been shown to reduce neuroinflammation and protect against neurodegeneration, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Polymer Chemistry
(1-butyl-1H-pyrazol-4-yl)methylamine can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that adding pyrazole derivatives can improve the performance characteristics of polymers used in various applications, including coatings and composites .

Catalysis
The compound has also been investigated for its catalytic properties in organic reactions. Pyrazole-based catalysts have shown effectiveness in promoting various transformations, including cross-coupling reactions and C-H activation processes, which are essential in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrazole derivatives, including (1-butyl-1H-pyrazol-4-yl)methylamine. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that (1-butyl-1H-pyrazol-4-yl)methylamine exhibited potent activity against multi-drug resistant strains, highlighting its potential as a new therapeutic agent .

Comparación Con Compuestos Similares

Table 1: Structural Features of Pyrazole-Based Amines

Compound Pyrazole Substituents Amine Type Key Differences Reference
(1-Butyl-1H-pyrazol-4-yl)methylamine 1-butyl, 4-CH2N(CH3) Secondary amine Bulky butyl group enhances lipophilicity Target
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridin-3-yl, 3-methyl, 4-NH-cyclopropyl Primary amine Pyridine ring introduces π-π interactions
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine 1-methyl, 3-CH2, 4-NH2 Primary amine Smaller substituents reduce steric hindrance
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine 1-methyl, 4-CH2N(CH2-furan) Secondary amine Furan group introduces oxygen-based polarity

Key Observations :

  • The butyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or cyclopropyl), influencing solubility and diffusion properties.
  • Secondary amines (e.g., target compound and furan derivative) may exhibit different reactivity profiles compared to primary amines, particularly in coordination chemistry or catalysis.

Inferences :

  • Copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) may facilitate amine bond formation.
  • The bulky butyl group could necessitate optimized reaction conditions to avoid steric hindrance during synthesis.

Physical and Chemical Properties

Data from analogs suggest the following trends:

Table 3: Comparative Physical Properties

Compound Melting Point (°C) Key Functional Groups (FTIR) Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 C-N stretch (~1031 cm⁻¹), NH bend
Activated MDEA-impregnated mesoporous carbon N/A O-H (3395 cm⁻¹), C-N (1031 cm⁻¹)

Implications for Target Compound :

  • The secondary amine group may exhibit C-N stretching vibrations near 1031 cm⁻¹, similar to MDEA .
  • The butyl group could lower melting points compared to cyclopropyl analogs due to reduced crystallinity.

Métodos De Preparación

Synthesis of 1-Butyl-1H-pyrazole Precursors

  • Starting Materials: Pyrazole or substituted pyrazoles are alkylated at the N1 position with butyl halides or butyl sulfonates under basic conditions to introduce the butyl substituent.
  • Typical Conditions: Alkylation is commonly performed using potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50–80°C).

Formylation at the 4-Position of Pyrazole

  • Approach: The 4-position of the pyrazole ring is functionalized via electrophilic substitution or directed lithiation followed by quenching with electrophiles such as DMF to yield 4-formylpyrazole derivatives.
  • Significance: This aldehyde intermediate is a versatile precursor for subsequent reductive amination.

Reductive Amination to Introduce the Methylamine Group

  • Method: The 4-formyl intermediate undergoes reductive amination with methylamine or methylamine hydrochloride in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Reaction Conditions: Typically conducted in methanol or ethanol at room temperature to mild heating (25–60°C) under inert atmosphere to prevent oxidation.
  • Outcome: This step installs the methylamine substituent at the 4-position, completing the synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine.

Alternative Synthetic Routes

  • Multicomponent Reactions: Some literature reports multicomponent syntheses involving pyrazole-carboxaldehydes, amines, and reducing agents in one-pot procedures, enhancing efficiency and yield.
  • Transition-Metal Catalyzed Amination: Modern methods include transition-metal catalyzed C–N bond formation, such as palladium or rhodium catalysis, enabling selective amination at the pyrazole ring or side chains under mild conditions.

Experimental Data and Comparative Analysis

Step Reagents/Conditions Yield (%) Notes
N1-Butylation Butyl bromide, K2CO3, DMF, 60°C 75–85 Efficient alkylation with minimal side reactions
4-Formylation n-BuLi, DMF, THF, -78°C to 0°C 60–70 Requires strict anhydrous conditions
Reductive Amination Methylamine, NaBH3CN, MeOH, RT 80–90 High selectivity and yield
One-pot Multicomponent Pyrazole aldehyde, methylamine, reducing agent 70–85 Streamlined process, reduced purification steps

Research Findings and Optimization Insights

  • Selectivity: The reductive amination step is highly selective for the aldehyde functionality, minimizing over-alkylation or side reactions.
  • Catalyst Use: Transition-metal catalyzed methods have shown promise in improving regioselectivity and functional group tolerance, though they require optimized ligand and catalyst systems.
  • Solvent Effects: Polar aprotic solvents favor N-alkylation, while protic solvents enhance reductive amination efficiency.
  • Temperature Control: Low temperatures during lithiation and formylation prevent pyrazole ring degradation.
  • Purification: Crystallization and chromatographic techniques are effective for isolating pure (1-butyl-1H-pyrazol-4-yl)methylamine.

Q & A

Q. What are the common synthetic strategies for preparing (1-butyl-1H-pyrazol-4-yl)methylamine?

The synthesis typically involves multi-step organic reactions. A standard approach includes cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by functionalization steps such as alkylation or reductive amination to introduce the butyl and methylamine groups. For example, palladium-catalyzed coupling reactions or nucleophilic substitutions are employed to attach substituents. Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement. In analogous pyrazole syntheses, cesium carbonate and copper catalysts have been used to enhance efficiency .

Q. What spectroscopic methods are employed to characterize (1-butyl-1H-pyrazol-4-yl)methylamine?

Characterization relies on:

  • ¹H/¹³C NMR : Confirms the butyl chain (δ ~0.8–1.5 ppm for CH₂/CH₃) and methylamine protons (δ ~2.2–2.5 ppm).
  • IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1030 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 215 [M+H]⁺ in related pyrazoles).
  • X-ray crystallography : Resolves regiochemistry and stereochemistry ambiguities, as demonstrated in structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in (1-butyl-1H-pyrazol-4-yl)methylamine derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and spatial arrangements. For instance, SC-XRD confirmed regioselectivity in pyrazole cyclization reactions and resolved tautomeric forms in related compounds. Software like SHELXL refines crystallographic data to address discrepancies between spectroscopic predictions (e.g., NMR coupling constants) and actual structures. Low-temperature data collection minimizes thermal motion artifacts, improving resolution .

Q. What methodological approaches address contradictory data in the biological activity of pyrazole-based amines?

Contradictory results (e.g., varying IC₅₀ values) require:

  • Standardized assay replication : Use identical cell lines, incubation times, and controls.
  • Orthogonal validation : Cross-reference enzymatic assays with cell viability tests (e.g., MTT assays).
  • Pharmacokinetic studies : Assess bioavailability to rule out false negatives from poor absorption.
  • Computational modeling : Molecular docking identifies binding interactions that explain potency differences. For example, substituent electronegativity at the pyrazole 4-position significantly impacts cannabinoid receptor affinity .

Q. How can reaction conditions be optimized to enhance the yield of (1-butyl-1H-pyrazol-4-yl)methylamine in multi-step syntheses?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions.
  • Catalysts : CuBr enhances coupling efficiency in Ullmann-type reactions.
  • Temperature control : Maintain 35–50°C for amine coupling to minimize side reactions.
  • Purification : Gradient elution (e.g., ethyl acetate/hexane) in column chromatography isolates the product. In analogous syntheses, adjusting the molar ratio of reactants (e.g., 1:1.2 for amine:carbonyl) increased yields by 20–30% .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for (1-butyl-1H-pyrazol-4-yl)methylamine derivatives?

SAR studies require systematic modifications:

  • Structural variations : Alter alkyl chain length, substituent position, or heteroatom inclusion.
  • Bioactivity testing : Use dose-response curves to determine EC₅₀/IC₅₀ values in target assays.
  • Electronic analysis : Correlate Hammett constants or LogP values with activity trends.
  • Statistical validation : Apply ANOVA or regression models to identify significant structural contributors. For example, in σ₁ receptor antagonists, bulky substituents at the pyrazole 1-position improved binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.